3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
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Overview
Description
“3,5-Dimethylbenzoyl chloride” is a compound that has some similarities with the compound you’re asking about . It’s used in the field of fine chemical industry .
Synthesis Analysis
There’s a method for preparing 3,5-dimethylbenzoyl chloride by a staged reaction . This method involves reacting 3,5-dimethylbenzoic acid with thionyl chloride, and then distilling to recover excessive thionyl chloride .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Dimethylbenzoyl chloride” are not well-documented . More research is needed to understand the chemical reactions of “3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione”.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and other characteristics. For “3,5-Dimethylbenzoyl chloride”, it has a molecular weight of 168.62 .
Scientific Research Applications
- Application : 3,5-DMBTT derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves inhibiting bacterial enzymes or disrupting cell wall synthesis .
- Application : 3,5-DMBTT derivatives exhibit antifungal properties. They inhibit fungal growth by interfering with essential cellular processes .
- Application : 3,5-DMBTT derivatives have shown antioxidant activity. They scavenge free radicals and protect cells from oxidative damage .
- Application : Some 3,5-DMBTT derivatives exhibit antiviral activity. They interfere with viral replication or entry into host cells .
- Application : 3,5-DMBTT derivatives possess anti-inflammatory effects. They modulate inflammatory pathways and reduce cytokine production .
- Application : Certain 3,5-DMBTT derivatives have demonstrated antiepileptic activity. They may act on ion channels or neurotransmitter systems .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Antiviral Effects
Anti-Inflammatory Properties
Antiepileptic Potential
Safety and Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-8-5-9(2)7-10(6-8)11(14)13-3-4-16-12(13)15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRWDPRGCYBZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCSC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione |
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